Methyl 7-bromo-2-methylheptanoate

説明

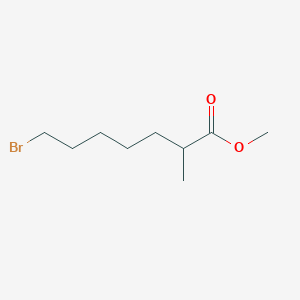

Methyl 7-bromo-2-methylheptanoate (C₉H₁₇BrO₂) is a brominated methyl ester characterized by a seven-carbon aliphatic chain with a methyl substituent at position 2 and a bromine atom at position 5. Brominated esters like this are typically synthesized via esterification or alkylation reactions and serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to the bromine atom’s utility in nucleophilic substitution or elimination reactions .

特性

CAS番号 |

54131-74-7 |

|---|---|

分子式 |

C9H17BrO2 |

分子量 |

237.13 g/mol |

IUPAC名 |

methyl 7-bromo-2-methylheptanoate |

InChI |

InChI=1S/C9H17BrO2/c1-8(9(11)12-2)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |

InChIキー |

VEAHFAXXVWTYII-UHFFFAOYSA-N |

正規SMILES |

CC(CCCCCBr)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional analogs differ in ester groups, substituent positions, and functional groups, leading to variations in reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 7-Bromo-2-Methylheptanoate and Analogs

Key Findings:

Ethyl 7-bromo-2,2-dimethylheptanoate () exhibits enhanced hydrophobicity and thermal stability due to its branched structure, making it suitable for lipid-based formulations .

Functional Group Differences: 7-Bromo-2-heptanone () lacks the ester group, rendering it less reactive toward hydrolysis but more amenable to ketone-specific reactions (e.g., Grignard additions) . Aryl-substituted analogs like Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate () are tailored for aromatic coupling reactions in drug discovery .

Synthetic Applications: Methyl 7-bromoheptanoate () is used in Pd-catalyzed cross-coupling reactions (65–76% yield) under Cs₂CO₃/DMF conditions . The 2-methyl variant may require optimized conditions to mitigate steric effects. Ethyl esters (e.g., ) are preferred in industrial processes due to lower volatility compared to methyl esters .

Safety and Handling :

- Brominated esters generally require precautions against skin/eye contact and inhalation, as seen in safety protocols for 2-bromo-2-methylpropane (). Proper PPE (gloves, goggles) and ventilation are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。